molecular formula C23H28ClNO6 B13818140 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate

2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate

Cat. No.: B13818140
M. Wt: 449.9 g/mol
InChI Key: UKBSZXQBPGXIKP-LBEJWNQZSA-M
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Description

2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethoxyphenyl group, an ethenyl linkage, and a pentamethylindolium core, combined with a perchlorate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Dimethoxyphenyl Ethenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate ethenylating agent under basic conditions to form the 3,4-dimethoxyphenyl ethenyl intermediate.

    Indolium Core Formation: The intermediate is then reacted with a suitable indole derivative, such as 1,3,3,4,6-pentamethylindole, under acidic conditions to form the indolium core.

    Perchlorate Addition: Finally, the indolium compound is treated with perchloric acid to form the perchlorate salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced indolium derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethenyl and indolium positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced indolium derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: The compound is used in the development of advanced materials, including dyes, pigments, and electronic components.

Mechanism of Action

The mechanism of action of 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s indolium core allows it to interact with various enzymes and receptors, modulating their activity. The dimethoxyphenyl group enhances its binding affinity and specificity, leading to targeted effects in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanol: This compound shares the dimethoxyphenyl group but lacks the indolium core and perchlorate anion.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: This compound has a similar dimethoxyphenyl group but differs in the core structure and functional groups.

Uniqueness

2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate is unique due to its combination of a dimethoxyphenyl group, an ethenyl linkage, and a pentamethylindolium core, along with a perchlorate anion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H28ClNO6

Molecular Weight

449.9 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3,3,4,6-pentamethylindol-1-ium;perchlorate

InChI

InChI=1S/C23H28NO2.ClHO4/c1-15-12-16(2)22-18(13-15)24(5)21(23(22,3)4)11-9-17-8-10-19(25-6)20(14-17)26-7;2-1(3,4)5/h8-14H,1-7H3;(H,2,3,4,5)/q+1;/p-1/b11-9+;

InChI Key

UKBSZXQBPGXIKP-LBEJWNQZSA-M

Isomeric SMILES

CC1=CC(=C2C(=C1)[N+](=C(C2(C)C)/C=C/C3=CC(=C(C=C3)OC)OC)C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1=CC(=C2C(=C1)[N+](=C(C2(C)C)C=CC3=CC(=C(C=C3)OC)OC)C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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